N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
CAS No.:
Cat. No.: VC14761560
Molecular Formula: C16H23N5O2
Molecular Weight: 317.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23N5O2 |
|---|---|
| Molecular Weight | 317.39 g/mol |
| IUPAC Name | N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
| Standard InChI | InChI=1S/C16H23N5O2/c1-10-13(11(2)23-21-10)9-15(22)18-16-17-14(19-20-16)8-7-12-5-3-4-6-12/h12H,3-9H2,1-2H3,(H2,17,18,19,20,22) |
| Standard InChI Key | IRTZZQDKPKRMRJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NO1)C)CC(=O)NC2=NNC(=N2)CCC3CCCC3 |
Introduction
N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a complex organic compound characterized by its unique structural features, including a triazole ring and an oxazole moiety. The molecular formula of this compound is C16H23N5O2, and it has a molecular weight of approximately 371.5 g/mol. This compound is of significant interest in medicinal chemistry due to its potential interactions with various biological targets, which could lead to therapeutic effects.
Structural Features and Biological Activity
The compound's structure, featuring both triazole and oxazole rings, is crucial for its biological activity. The triazole ring is known for its stability and ability to participate in hydrogen bonding, while the oxazole ring contributes to the compound's reactivity and potential for forming complexes with biological molecules. The cyclopentylethyl side chain adds to the compound's uniqueness, potentially influencing its binding affinity to specific molecular targets.
Table: Structural Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | C16H23N5O2 | 371.5 g/mol |
| N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide | Not specified | 369.5 g/mol |
| N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-3-(3,5-dimethyl-4-isoxazolyl)propanamide | Not specified | 331.4 g/mol |
| N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide | C19H22N6O2 | 366.4 g/mol |
Synthesis and Characterization
The synthesis of N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and catalysts to ensure high yields and purity. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound.
Potential Applications
This compound has potential applications in various fields, including drug discovery and development. Its unique structure suggests it may interact with specific biological targets such as enzymes or receptors, which could lead to therapeutic effects in diseases like cancer and infectious diseases. Further research is needed to fully explore its pharmacological properties and potential therapeutic uses.
Research Findings and Future Directions
Preliminary studies indicate that N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide exhibits significant biological activity, making it a candidate for further pharmacological studies. Interaction studies are essential to understanding how this compound interacts with biological systems, which often involve techniques such as molecular docking and biochemical assays.
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